Picolinic acid, 5-pentyl-

Catalog No.
S14490914
CAS No.
24472-57-9
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picolinic acid, 5-pentyl-

CAS Number

24472-57-9

Product Name

Picolinic acid, 5-pentyl-

IUPAC Name

5-pentylpyridine-2-carboxylic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

BOHRWPVFCVAKKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C(=O)O

5-Pentylpicolinic acid, also known as 5-pentyl-2-pyridinecarboxylic acid, is a derivative of picolinic acid characterized by the presence of a pentyl group at the 5-position of the pyridine ring. Picolinic acid itself is a pyridine derivative with a carboxylic acid group located at the 2-position. This compound is part of a broader class of picolinic acids, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals.

Typical for carboxylic acids and pyridine derivatives:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in the formation of a corresponding pyridine derivative.
  • Halogenation: The aromatic ring can be halogenated using halogenating agents, leading to various halogenated derivatives.
  • Oxidation: The alkyl side chain can be oxidized to form aldehydes or ketones, depending on the conditions used.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered physicochemical properties.

5-Pentylpicolinic acid exhibits notable biological activities, particularly as a potential herbicide. Research indicates that picolinic acids and their derivatives can act as synthetic auxin herbicides, promoting abnormal growth in target plants. Studies have shown that certain picolinic acid derivatives possess improved post-emergence herbicidal activity compared to traditional herbicides like picloram . Additionally, these compounds may interact with plant growth regulators and could have applications in controlling weed populations in agricultural settings.

The synthesis of 5-pentylpicolinic acid can be achieved through several methods:

  • Alkylation of Picolinic Acid: Starting from picolinic acid, alkylation can be performed using pentyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Refluxing with Alkyl Halides: Picolinic acid can be refluxed with pentyl bromide or iodide in an organic solvent like dimethylformamide to facilitate nucleophilic substitution.
  • Fermentation Techniques: Certain microorganisms can produce 5-pentylpicolinic acid through fermentation processes, which may offer a more sustainable approach to synthesis .
  • Chemical Modification: Existing picolinic acid derivatives can be modified through various organic reactions to introduce the pentyl group at the desired position.

5-Pentylpicolinic acid finds applications across multiple domains:

  • Agriculture: Primarily used as a herbicide due to its ability to mimic plant hormones and disrupt normal growth patterns in weeds.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory properties and modulation of immune responses.
  • Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds.

Interaction studies involving 5-pentylpicolinic acid have focused on its binding affinity with various biological targets. For instance, it has been evaluated for its interaction with plant hormone receptors and enzymes involved in growth regulation. These studies often employ techniques such as molecular docking and bioassays to assess binding affinities and biological efficacy .

Several compounds share structural similarities with 5-pentylpicolinic acid, each exhibiting unique properties and activities:

Compound NameStructure CharacteristicsUnique Features
Picolinic AcidPyridine ring with carboxylic acid at 2-positionBase structure for many derivatives
2-Methylpicolinic AcidMethyl group at 2-positionEnhanced solubility and herbicidal activity
6-(3-Pentyl)pyridine-2-carboxylic AcidPentyl group at 6-positionPotentially different biological activity
3-Chloro-6-pyrazolyl-2-picolinic AcidChlorine substitution on pyridine ringImproved herbicidal efficacy compared to traditional compounds

These compounds illustrate the diversity within the picolinic acid family while highlighting the unique aspects of 5-pentylpicolinic acid, particularly its specific alkyl substitution pattern that influences its biological activity and applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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